1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide
Description
1-Phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold renowned for its pharmacological versatility. This compound features a phenyl group attached to the pyrazolo[1,5-a]pyrimidine core via a methanesulfonamide linker. The sulfonamide group enhances binding affinity to enzymatic targets, while the phenyl ring modulates physicochemical properties such as lipophilicity and metabolic stability . Pyrazolo[1,5-a]pyrimidines are widely studied for their kinase inhibitory activity, particularly in oncology, where they disrupt cell proliferation and survival pathways . The structural uniqueness of this compound lies in its substitution pattern, which balances potency and bioavailability, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
1-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-20(19,10-11-4-2-1-3-5-11)16-12-8-14-13-6-7-15-17(13)9-12/h1-9,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGIJAOZLUAYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. The reaction proceeds via an addition–elimination mechanism, followed by cyclocondensation . For 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide, the specific synthetic route involves the reaction of 1-phenylpyrazole with a suitable sulfonamide precursor under controlled conditions .
Industrial Production Methods
Industrial production of pyrazolo[1,5-a]pyrimidines, including 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide, often employs microwave-assisted synthesis to enhance reaction efficiency and yield . This method allows for the rapid and efficient production of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use as a therapeutic agent.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation and the modulation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrimidine derivatives vary significantly in substituents and biological activities. Below is a comparative analysis of key analogues:
Key Differentiators
Substitution Patterns: The methanesulfonamide group in the target compound enhances polar interactions with kinase active sites, improving selectivity compared to carboxamide-bearing analogues like Y501-3377 . Diazenyl-substituted derivatives (e.g., 2a, 2b) prioritize solubility and nano-carrier compatibility, whereas the phenyl-methanesulfonamide group balances lipophilicity and target engagement .
Potency and Bioavailability: Compound 6m achieves sub-nanomolar potency through optimized phenyl substitutions but may suffer from metabolic instability due to bulky groups . The target compound’s moderate molecular weight (~327 g/mol) suggests favorable pharmacokinetics compared to higher-weight derivatives like Y501-3377 (~555 g/mol) .
Synthetic Accessibility :
- The target compound’s synthesis likely follows nucleophilic aromatic substitution and Suzuki coupling, similar to other pyrazolo[1,5-a]pyrimidines . In contrast, diazenyl derivatives require multi-step diazo-coupling, increasing complexity .
Pharmacological Performance
- Kinase Inhibition : The target compound’s sulfonamide group mimics ATP-binding motifs in kinases, akin to imidazo[1,2-a]pyrazines, but with improved selectivity due to the pyrazolo[1,5-a]pyrimidine core .
Limitations and Challenges
Biological Activity
1-Phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide is a compound that falls under the category of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structure
The synthesis of 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide typically involves multi-step organic reactions that modify the pyrazolo[1,5-a]pyrimidine core. The molecular structure is characterized by a phenyl group attached to a pyrazolo[1,5-a]pyrimidine scaffold with a methanesulfonamide moiety, which is critical for its biological activity.
Biological Activity Overview
Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:
- Antitumor Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives can preferentially kill p21-deficient cells, suggesting a targeted mechanism of action against specific tumor types .
- Anti-inflammatory Effects : Pyrazolo derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Properties : Some studies highlight the antimicrobial activities of pyrazolo compounds against bacterial strains and fungi, indicating their utility in developing new antibiotics .
The exact mechanisms through which 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide exerts its effects are still being elucidated. However, it is suggested that the compound may inhibit key enzymes involved in cell proliferation and survival pathways. For example:
- Inhibition of Kinases : Many pyrazolo compounds inhibit kinases such as BRAF and EGFR, which are critical in cancer cell signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence the biological activity. Key findings include:
- Substituent Effects : The presence of different substituents on the phenyl ring or the pyrazolo core can enhance or diminish activity. For example, compounds with electron-donating groups tend to show increased potency against specific cancer cell lines .
- Optimization of Functional Groups : The methanesulfonamide group is crucial for maintaining solubility and enhancing binding affinity to target proteins .
Case Studies
Several case studies have reported on the effectiveness of 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide in preclinical models:
- Antitumor Efficacy : A study demonstrated that this compound exhibits potent antitumor effects in vitro against breast cancer cell lines (MCF-7 and MDA-MB-231), showing higher cytotoxicity compared to standard chemotherapeutics .
- Combination Therapies : Research indicated a synergistic effect when combining this compound with doxorubicin in treating resistant breast cancer subtypes. The combination led to enhanced apoptosis rates compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
